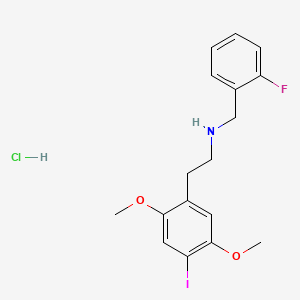

25I-NBF (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

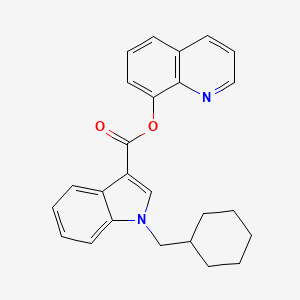

25I-NBF (hydrochloride) is a synthetic compound belonging to the phenethylamine class of hallucinogens. It is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I, which acts as a highly potent partial agonist for the 5-HT2A receptor . This compound has gained attention in the field of forensic and research applications due to its potent psychoactive properties.

Wirkmechanismus

Target of Action

25I-NBF (Hydrochloride), also known as 2C-I-NBF, NBF-2C-I, or Cimbi-21, is a derivative of the phenethylamine hallucinogen 2C-I . Its primary target is the human serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different biological functions, including the regulation of mood and cognition.

Mode of Action

25I-NBF acts as a highly potent partial agonist for the human 5-HT2A receptor It has a bias towards the β-arrestin 2 coupled signaling pathway . β-arrestin 2 is a protein that regulates the activity of GPCRs and can influence the receptor’s signaling and function.

Biochemische Analyse

Biochemical Properties

25I-NBF (Hydrochloride) interacts with the human 5-HT 2A receptors, demonstrating a K i value of 0.26 nM and an EC 50 value of 1.6 nM . This interaction is characterized by the compound’s high potency and efficacy, making it a partial agonist for the receptor .

Cellular Effects

25I-NBF (Hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the 5-HT 2A receptors . The compound’s interaction with these receptors can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of 25I-NBF (Hydrochloride) involves its binding interactions with biomolecules, specifically the 5-HT 2A receptors . As a partial agonist, it can activate these receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 25I-NBF (Hydrochloride) can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 25I-NBF (Hydrochloride) vary with different dosages in animal models . At a dose of 0.3 mg/kg/day, it has been observed to affect neurotransmitters’ release and rats’ behavior .

Metabolic Pathways

25I-NBF (Hydrochloride) is involved in metabolic pathways that interact with enzymes or cofactors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 25I-NBF (Hydrochlorid) beinhaltet die Anbindung einer N-(2-Fluorbenzyl)-Gruppe an die Aminogruppe von 2C-I. Der Prozess umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: 2C-I (2,5-Dimethoxy-4-iodophenethylamin).

Reaktion mit N-(2-Fluorbenzyl)chlorid: Dieser Schritt beinhaltet die nucleophile Substitutionsreaktion, bei der die Aminogruppe von 2C-I mit N-(2-Fluorbenzyl)chlorid reagiert, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden: Die Synthese im Labormaßstab beinhaltet Standardmethoden der organischen Synthese und Reinigungsverfahren wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: 25I-NBF (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO), Ethanol.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

25I-NBF (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht für seine Interaktion mit Serotoninrezeptoren, insbesondere dem 5-HT2A-Rezeptor.

Industrie: In der forensischen Toxikologie zur Erkennung und Analyse von Designer-Drogen eingesetzt.

5. Wirkmechanismus

25I-NBF (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch seine Wirkung als partieller Agonist am 5-HT2A-Rezeptor. Es bindet mit hoher Affinität an diesen Rezeptor und zeigt einen Ki-Wert von 0,26 nM und einen EC50-Wert von 1,6 nM . Die Aktivierung des 5-HT2A-Rezeptors führt zu einer veränderten Neurotransmitterfreisetzung, die sich auf die Serotoninwege auswirkt und zu halluzinogenen Effekten führt . Zusätzlich wurde es für seine potenzielle Verzerrung in Richtung des β-Arrestin 2-gekoppelten Signalwegs untersucht .

Ähnliche Verbindungen:

25I-NBOMe: Ein weiteres N-Benzyl-Derivat von 2C-I, bekannt für seine starken halluzinogenen Eigenschaften.

25B-NBOMe: Ähnlich aufgebaut wie 25I-NBOMe, jedoch mit einem Bromatom anstelle von Jod.

25C-NBOMe: Enthält ein Chloratom anstelle von Jod.

Einzigartigkeit von 25I-NBF (Hydrochlorid): 25I-NBF (Hydrochlorid) ist einzigartig durch seine spezifische Substitution mit einer Fluorbenzylgruppe, die zu seiner hohen Potenz und Selektivität für den 5-HT2A-Rezeptor beiträgt. Diese strukturelle Modifikation führt zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu anderen NBOMe-Derivaten .

Vergleich Mit ähnlichen Verbindungen

25I-NBOMe: Another N-benzyl derivative of 2C-I, known for its potent hallucinogenic properties.

25B-NBOMe: Similar in structure to 25I-NBOMe but with a bromine atom instead of iodine.

25C-NBOMe: Contains a chlorine atom in place of iodine.

Uniqueness of 25I-NBF (Hydrochloride): 25I-NBF (hydrochloride) is unique due to its specific substitution with a fluorobenzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor. This structural modification results in distinct pharmacological properties compared to other NBOMe derivatives .

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAILJKILCIMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-13-1 |

Source

|

| Record name | 25I-Nbf hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBF HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)